

High-Performance Liquid Chromatography (HPLC) Method for the Detection of Iprodione

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Compound of Interest

Compound Name: Iprodione

Cat. No.: B1672158

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Application Note and Protocol

This document provides a detailed methodology for the detection and quantification of the fungicide **Iprodione** in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols described are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Iprodione is a dicarboximide fungicide widely used to control a variety of fungal diseases on crops.^{[1][2]} Its persistence in the environment and potential presence in food products necessitate sensitive and reliable analytical methods for its detection and quantification. This application note details a robust HPLC method for the analysis of **Iprodione**.

Principle of the Method

This method utilizes reversed-phase HPLC to separate **Iprodione** from other components in a sample matrix. The separation is achieved on a C18 or a specialized column, followed by detection using an ultraviolet (UV) detector at a wavelength where **Iprodione** exhibits maximum absorbance. Quantification is performed by comparing the peak area of **Iprodione** in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents

- **Iprodione** analytical standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid, Formic acid, or Sulfuric acid (for mobile phase modification)
- Dichloromethane (for sample extraction)
- Sodium sulfate (anhydrous)
- Solid-Phase Extraction (SPE) C18 cartridges

Instrumentation

A standard HPLC system equipped with:

- Isocratic or gradient pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

Two primary methods are presented below, offering flexibility based on available columns and laboratory preferences.

Method 1: General Purpose C18 Method

Parameter	Condition
Column	Kinetex C18, 150 mm x 4.6 mm, 2.6 µm or equivalent[3]
Mobile Phase	Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric or Formic Acid[3]
Flow Rate	1.0 mL/min[3]
Injection Volume	5 µL[3]
Column Temperature	Ambient or 30 °C
Detection Wavelength	229 nm[4]
Run Time	Approximately 18 minutes[3]

Method 2: Alternative Mixed-Mode Method

Parameter	Condition
Column	Newcrom B, 150 mm x 4.6 mm, 5 µm[1][2]
Mobile Phase	Acetonitrile : Water (70:30, v/v) with Sulfuric Acid buffer[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	275 nm[1]

Preparation of Standard Solutions

Prepare a stock solution of **Iprodione** (e.g., 1000 µg/mL) in acetonitrile. From this stock, create a series of working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

3.5.1. Water Samples^[4]

- Extract a 500 mL water sample with two 50 mL portions of dichloromethane.
- Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

3.5.2. Sediment Samples^[5]

- To approximately 50 g of the sediment sample, add a suitable extraction solvent (e.g., a mixture of ethyl acetate, acetone, and dichloromethane).^[5]
- Sonicate or shake the mixture for 30 minutes.
- Filter the extract and evaporate to dryness.^[5]
- Perform a solvent-solvent back partition with acetonitrile and hexane.^[5]
- The acetonitrile layer is then evaporated, and the residue is redissolved in the mobile phase for analysis.^[5]

3.5.3. Urine Samples (using Solid-Phase Extraction)^[6]

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the urine sample onto the conditioned cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the **Iprodione** with a small volume of acetonitrile or methanol.

- Evaporate the eluate and reconstitute in the mobile phase.
- Filter the sample through a 0.22 µm filter before injection.

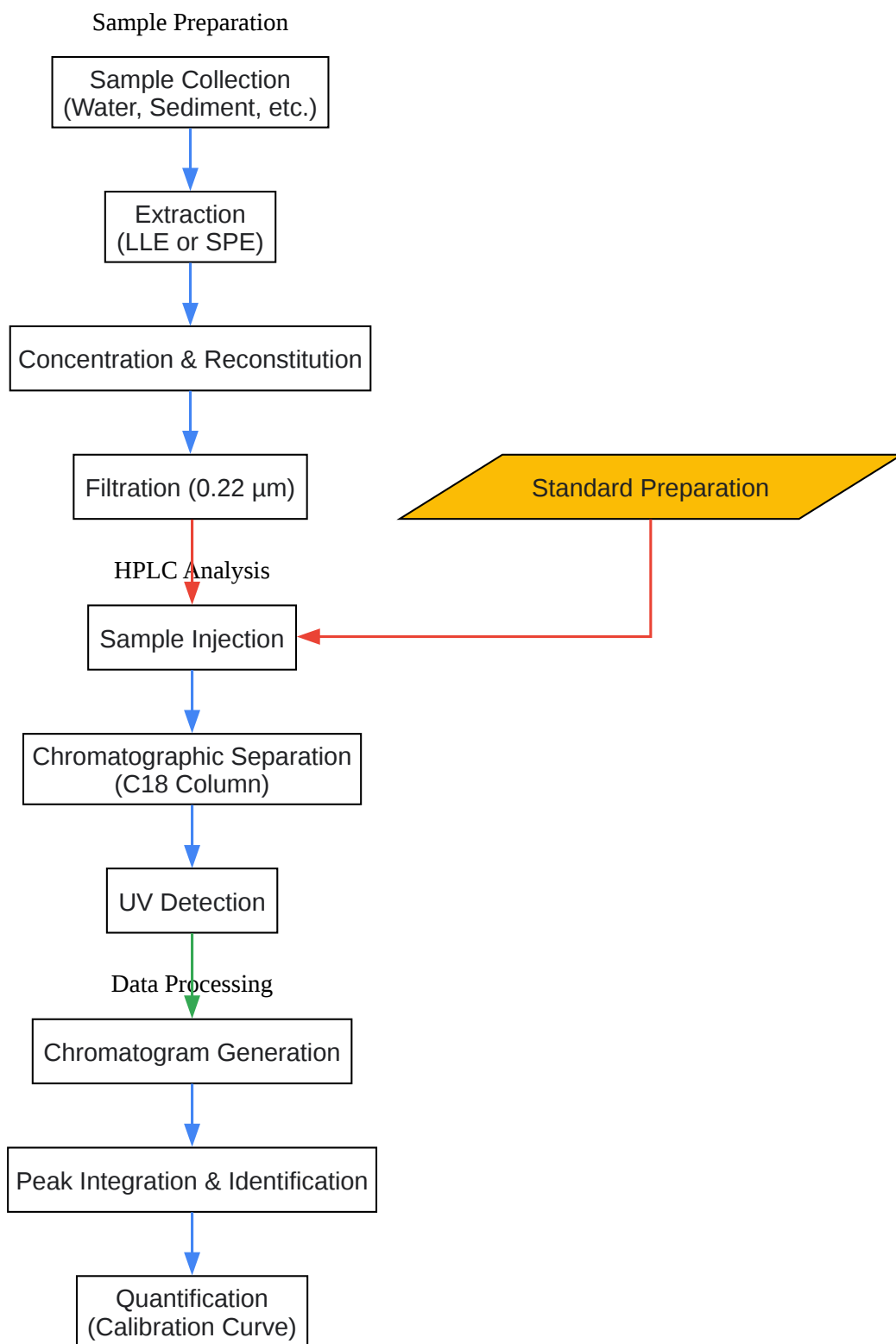
Method Validation Data

The following table summarizes typical validation parameters for an **Iprodione** HPLC method.

Parameter	Result	Reference
Linearity Range	0.16 to 33 mg/L	[7]
30 to 1000 ng/mL	[6]	
Correlation Coefficient (R ²)	> 0.999	[7]
Limit of Detection (LOD)	0.02 ppb (in water)	[4]
139 µg/L	[7]	
Limit of Quantification (LOQ)	30 ng/mL (in urine)	[6]
422 µg/L	[7]	
Accuracy (Recovery)	73% - 91% (in sediment)	[5]
89% - 96% (in urine)	[6]	
Precision (RSD)	< 2.9%	[6]

Experimental Workflow and Diagrams

The overall workflow for the analysis of **Iprodione** by HPLC is depicted in the following diagram.



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Caption: Workflow for **Iprodione** analysis by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable detection and quantification of **Iprodione** in various matrices. The provided protocols offer a solid foundation for routine analysis and can be adapted based on specific sample types and laboratory instrumentation. Proper method validation should be performed to ensure data quality and accuracy.

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